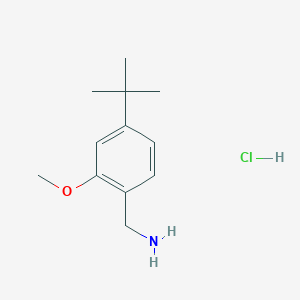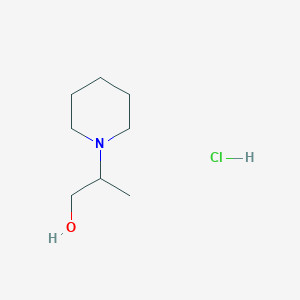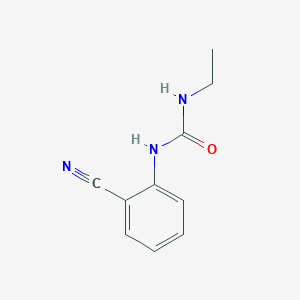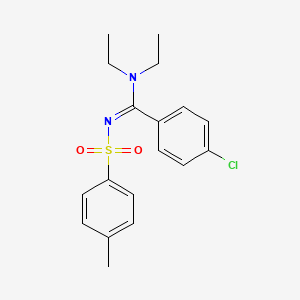
(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-ol is a chemical compound that belongs to the family of beta-adrenergic agonists. It is commonly known as salbutamol, which is a medication used to treat asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions. Salbutamol is a bronchodilator that works by relaxing the muscles in the airways and improving breathing.
Mécanisme D'action
Salbutamol acts by binding to beta-2 adrenergic receptors in the lungs, which leads to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of the smooth muscles in the airways, leading to bronchodilation and improved breathing.
Biochemical and Physiological Effects:
Salbutamol has several biochemical and physiological effects, including increased heart rate, increased blood pressure, and increased metabolic rate. It also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Salbutamol has several advantages for lab experiments, including its high potency and selectivity for beta-2 adrenergic receptors. However, it also has limitations, such as its short half-life and potential for desensitization of the beta-2 adrenergic receptors with prolonged use.
Orientations Futures
Several areas of research have been identified for salbutamol, including its potential use in the treatment of diabetes, obesity, and other metabolic disorders. Further studies are also needed to investigate the long-term effects of salbutamol use, particularly with regards to its potential for adverse effects on cardiovascular health. Additionally, the development of new formulations and delivery methods for salbutamol may improve its efficacy and reduce its potential for side effects.
Méthodes De Synthèse
The synthesis of salbutamol involves several steps, including the reaction of 2-fluoro-4-methoxybenzaldehyde with methylmagnesium bromide to form a Grignard reagent. The resulting Grignard reagent is then reacted with (R)-epichlorohydrin to form the intermediate, which is further reacted with hydrochloric acid to obtain salbutamol.
Applications De Recherche Scientifique
Salbutamol has been extensively studied for its therapeutic effects in the treatment of respiratory diseases. It has also been investigated for its potential use in other medical conditions, such as cardiovascular diseases, diabetes, and obesity. Several studies have reported the beneficial effects of salbutamol in improving glucose metabolism and insulin sensitivity, reducing inflammation, and promoting weight loss.
Propriétés
IUPAC Name |
(2R)-2-(2-fluoro-4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDQTUMMUWXPFL-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2971208.png)
![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2971209.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)


![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2971217.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)
